molecular formula C16H10O2 B1242459 1-Hydroxypyrene-6,7-oxide

1-Hydroxypyrene-6,7-oxide

Cat. No. B1242459
M. Wt: 234.25 g/mol
InChI Key: ICDHGNQFNWCXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxypyrene-6,7-oxide is a phenanthrol.

Scientific Research Applications

Electrochemical Sensing and Detection

  • Electrochemical Sensor for PAHs : A study demonstrated the use of graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane assembled composite frameworks for pre-concentrating and electrochemically sensing 1-hydroxypyrene. This method enhances the signal and stability for detecting 1-hydroxypyrene (Shen et al., 2012).
  • Redox Reactions Study : Another research focused on the voltammetric and chromatographic elucidation of 1-hydroxypyrene's redox reactions at a screen-printed carbon electrode, providing insights into its electrochemical behavior (Honeychurch et al., 2004).

Biomonitoring and Health Assessment

  • Biomonitoring of PAHs Exposure : A study used 1-hydroxypyrene as a biomarker for assessing human exposure to PAHs, specifically through urine testing. This research is crucial in understanding environmental exposure to harmful substances (Jongeneelen, 1994).

Analytical Methodology

  • Advanced Functional Materials : A luminescent sensor was developed using lanthanide-functionalized metal-organic frameworks for detecting 1-hydroxypyrene in human urine, indicating its application in clinical diagnosis of PAH intoxication (Hao & Yan, 2017).
  • Chromatography and Mass Spectrometry : The validation of an analytical method for 1-hydroxypyrene in human urine using high-performance liquid chromatography/tandem mass spectrometry was explored to improve accuracy in quantitative determination (Pigini et al., 2006).

Environmental Implications

  • Photochemical Oxidation of Pyrene : Research on the mechanism of pyrene photochemical oxidation in aqueous and surfactant solutions identified 1-hydroxypyrene as a product of this oxidation, contributing to our understanding of environmental processes affecting PAHs (Sigman et al., 1998).

properties

Product Name

1-Hydroxypyrene-6,7-oxide

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9,11,13(17),14-heptaen-10-ol

InChI

InChI=1S/C16H10O2/c17-12-6-3-8-1-5-11-15-9(7-13-16(11)18-13)2-4-10(12)14(8)15/h1-7,13,16-17H

InChI Key

ICDHGNQFNWCXKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4C2O4)C=CC5=C(C=CC1=C53)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxypyrene-6,7-oxide
Reactant of Route 2
1-Hydroxypyrene-6,7-oxide
Reactant of Route 3
1-Hydroxypyrene-6,7-oxide
Reactant of Route 4
1-Hydroxypyrene-6,7-oxide
Reactant of Route 5
1-Hydroxypyrene-6,7-oxide
Reactant of Route 6
1-Hydroxypyrene-6,7-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.